1,5-dimethyl-1H-pyrrole-2-carboxylic acid
Overview
Description
1,5-dimethyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Properties
1,5-dimethyl-1H-pyrrole-2-carboxylic acid derivatives have demonstrated significant antimicrobial properties. A study synthesized a series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, evaluating their in vitro antimicrobial activities. These derivatives, particularly those with a methoxy group, showed good antibacterial and antifungal activity, attributed to the heterocyclic ring in their structure (Hublikar et al., 2019).
Molecular Recognition and Hydrogen Bonding
Another research angle focuses on molecular recognition and hydrogen bonding involving derivatives of this compound. For instance, 2,2-dimethylbutynoic acid with a pyridone terminus exhibited intermolecular hydrogen bonding, forming a dimer in various states including crystal and solution phases. This study highlights the importance of hydrogen bonding in molecular recognition (Wash et al., 1997).
Synthesis and Interaction Studies
Derivatives of this compound are essential for synthesizing various compounds. One study synthesized ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, analyzing its multiple interactions and spectroscopic properties through experimental and quantum chemical approaches. This research provides insights into the synthesis and interaction mechanisms of such derivatives (Singh et al., 2013).
Agricultural Applications
Some derivatives have shown potential as growth-promotion factors for seeds of grain crops. Research on arylacryloyl derivatives of 1H-pyrrole-2-carboxylic acid demonstrated their effectiveness in enhancing germination energy and biometric parameters in various seed varieties. This application underscores the relevance of these compounds in agriculture (Mikhedkina et al., 2019).
Pharmaceutical Intermediates
In pharmaceutical synthesis, some derivatives serve as intermediates. For instance, a biocatalytic method was developed to convert a specific derivative of 1H-pyrrole-2-carboxylic acid into an amide, critical in synthesizing the dipeptidyl peptidase IV inhibitor Saxagliptin. This research demonstrates the compound's role in synthesizing important pharmaceuticals (Gill & Patel, 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that pyrrole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from the properties of pyrrole derivatives that they interact with their targets, causing changes that lead to their biological effects .
Biochemical Pathways
Pyrrole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with pyrrole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Action Environment
The broad biological activities of pyrrole derivatives suggest that this compound could have significant therapeutic potential .
Properties
IUPAC Name |
1,5-dimethylpyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-4-6(7(9)10)8(5)2/h3-4H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJXNNQYGYBVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427950 | |
Record name | 1,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73476-30-9 | |
Record name | 1,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.